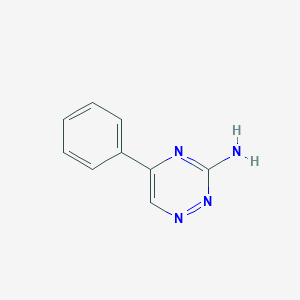

5-Phenyl-1,2,4-triazin-3-amine

Description

Properties

IUPAC Name |

5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXBFQUBVHTXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916194 | |

| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-60-9 | |

| Record name | 5-Phenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 3-amino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 942-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-Phenyl-1,2,4-triazin-3-amine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,4-triazin-3-amine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-Phenyl-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2,4-triazine scaffold is a privileged structure known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2] This document details a robust and accessible synthetic methodology, outlines a complete workflow for rigorous structural and purity characterization, and discusses the critical safety protocols required for handling such compounds. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for researchers aiming to incorporate this valuable scaffold into their discovery programs.

Introduction to the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its inherent electron-deficient nature, a result of the electronegative nitrogen atoms, dictates its chemical reactivity and biological interactions.[1] This electron deficiency makes the ring susceptible to nucleophilic attack, a property that is frequently exploited in the synthesis of diverse derivatives.[3] Furthermore, 1,2,4-triazines are well-known for participating in inverse electron demand Diels-Alder (IEDDA) reactions, enabling the construction of complex molecular architectures.[1][4]

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, positioning them as key candidates in the development of novel therapeutics.[2][5] The strategic placement of substituents on the triazine core allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which is crucial for optimizing drug-like characteristics and target binding affinity.[1] 5-Phenyl-1,2,4-triazin-3-amine, the subject of this guide, combines the privileged 1,2,4-triazine core with a phenyl group at the C5 position and a primary amine at the C3 position, making it an attractive building block for creating libraries of potential therapeutic agents.

Proposed Synthesis of 5-Phenyl-1,2,4-triazin-3-amine

Retrosynthetic Analysis and Strategy

The most direct and widely recognized method for constructing the 3-amino-1,2,4-triazine ring system is the cyclocondensation of an α-dicarbonyl compound (or its equivalent) with aminoguanidine. This approach is well-documented for related structures, such as the synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine from benzil and aminoguanidine.[6]

For the target molecule, 5-Phenyl-1,2,4-triazin-3-amine, the logical precursors are Phenylglyoxal (the α-ketoaldehyde) and an Aminoguanidine salt (e.g., bicarbonate or hydrochloride). This strategy is mechanistically straightforward and utilizes readily available starting materials.

Caption: Retrosynthetic approach for the target molecule.

Reaction Mechanism

The reaction proceeds via a well-established condensation-cyclization cascade:

-

Initial Condensation: The more nucleophilic terminal nitrogen of aminoguanidine attacks the more electrophilic aldehyde carbonyl of phenylglyoxal to form a hydrazone intermediate.

-

Second Condensation: The internal amino group of the guanidine moiety then attacks the remaining ketone carbonyl, initiating the cyclization.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of two water molecules) to yield the aromatic 1,2,4-triazine ring. The choice of an acidic or basic medium can influence the rate and efficiency of these steps.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed through the characterization steps outlined in Section 3.0.

Objective: To synthesize 5-Phenyl-1,2,4-triazin-3-amine via the cyclocondensation of phenylglyoxal monohydrate and aminoguanidine hydrochloride.

Materials:

-

Phenylglyoxal monohydrate (1.0 eq)

-

Aminoguanidine hydrochloride (1.1 eq)

-

Sodium acetate (NaOAc) (1.2 eq)

-

Ethanol (95%)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve aminoguanidine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of deionized water. The sodium acetate acts as a base to free the aminoguanidine from its hydrochloride salt, providing the neutral nucleophile required for the reaction.

-

Addition of Phenylglyoxal: To the above solution, add a solution of phenylglyoxal monohydrate (1.0 eq) dissolved in 95% ethanol. The use of a water/ethanol co-solvent system ensures the solubility of both the polar salt and the organic ketoaldehyde.

-

Reaction Condition: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-6 hours. Refluxing provides the necessary thermal energy for the condensation and subsequent cyclization-dehydration steps.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the phenylglyoxal spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

-

Purification: Collect the resulting precipitate by vacuum filtration, washing the solid with cold deionized water followed by a small amount of cold ethanol to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Comprehensive Characterization

Rationale

Due to the absence of readily available, published spectroscopic data for 5-Phenyl-1,2,4-triazin-3-amine[7], a thorough characterization using multiple orthogonal techniques is imperative. This workflow ensures unambiguous confirmation of the molecular structure and establishes a benchmark for purity.

Caption: A logical workflow for compound characterization.

Spectroscopic Analysis (Expected Data)

3.2.1 ¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl Ring): Expect multiplets in the range of δ 7.4-8.2 ppm. The protons ortho to the triazine ring may be shifted downfield due to the electron-withdrawing effect of the heterocycle.

-

Triazine Proton (H6): A singlet is expected for the proton at the C6 position of the triazine ring, likely appearing downfield (δ ~9.0-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms.

-

Amine Protons (-NH₂): A broad singlet integrating to two protons is expected in the region of δ 5.5-6.5 ppm. The chemical shift can be variable and the peak may exchange with D₂O.

3.2.2 ¹³C NMR Spectroscopy

-

Triazine Carbons: The carbons of the triazine ring are expected to resonate at low field (δ ~150-165 ppm). The carbon bearing the amino group (C3) would be distinct from the phenyl-substituted (C5) and unsubstituted (C6) carbons.

-

Phenyl Carbons: Expect signals in the typical aromatic region (δ ~125-135 ppm), including a quaternary carbon signal for the point of attachment to the triazine ring.

3.2.3 Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands confirming the key functional groups.[8][9]

-

N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, characteristic of a primary amine.

-

C=N and C=C Stretching: A series of strong to medium bands between 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the triazine and phenyl rings.

-

N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of a primary amine.[8]

3.2.4 Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The compound has a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ peak at m/z 173.1.

-

Fragmentation: Key fragmentation patterns could include the loss of N₂ or HCN from the triazine ring, providing further structural evidence.

Chromatographic and Physical Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). A pure sample should exhibit a single major peak (>95% by area).

-

Thin-Layer Chromatography (TLC): Provides a quick assessment of purity and is used for monitoring reaction progress.

-

Melting Point (MP): A sharp melting point range is indicative of high purity. For context, related compounds like 3-Amino-5,6-dimethyl-1,2,4-triazine melt around 210-212 °C.[10]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~9.0-9.5 (s, 1H, H6-triazine), 7.4-8.2 (m, 5H, Ar-H), 5.5-6.5 (br s, 2H, -NH₂) |

| IR | Wavenumber (cm⁻¹) | 3300-3450 (N-H stretch), 1500-1650 (C=N, C=C stretch), 1600-1650 (N-H bend) |

| MS (ESI+) | Mass-to-Charge (m/z) | 173.1 [M+H]⁺ |

| HPLC | Purity | >95% (by peak area) |

| Melting Point | Range | Sharp, defined range |

Safety and Handling

While specific toxicity data for 5-Phenyl-1,2,4-triazin-3-amine is not available, compounds of this class should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12] Avoid creating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide provides a robust and scientifically grounded pathway for the synthesis and comprehensive characterization of 5-Phenyl-1,2,4-triazin-3-amine. By following the detailed protocols, researchers can reliably produce and validate this valuable chemical entity. The established workflow for characterization serves as a definitive model for confirming the structure and purity in the absence of existing literature data. Given the proven track record of the 1,2,4-triazine scaffold in drug discovery[2][6], 5-Phenyl-1,2,4-triazin-3-amine represents a promising and versatile starting point for the development of new therapeutic agents targeting a wide array of diseases.

References

- An In-depth Technical Guide to the Chemistry and Properties of 1,2,4-Triazines. (n.d.). BenchChem.

-

Konno, S., Ohba, S., Sagi, M., & Yamanaka, H. (1987). Studies on as-Triazine Derivatives. IX. Synthesis of 5-Substituted 1,2,4-Triazine Derivatives through an Addition Reaction and Subsequent Oxidation. Chemical and Pharmaceutical Bulletin, 35(4), 1378-1382. Retrieved from [Link]

- Application Notes and Protocols: 5-Phenyl-1,2,4-triazine as a Versatile Scaffold for Novel Therapeutics. (n.d.). BenchChem.

-

Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. (n.d.). ChemRxiv. Retrieved from [Link]

-

Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(2), o126. Retrieved from [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules, 29(6), 1297. Retrieved from [Link]

-

Exquisite Complex Reaction Cascade in the Natural 1,2,4-Triazine Assembly. (2025). Journal of the American Chemical Society. Retrieved from [Link]

- Application Notes and Protocols: 5-Phenyl-1,2,4-triazine in Medicinal Chemistry. (n.d.). BenchChem.

-

Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E, 65(2). Retrieved from [Link]

- Spectroscopic and Synthetic Data for 5-phenyl-1,2,4-triazine Remain Elusive in Publicly Available Chemical Literature. (n.d.). BenchChem.

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). Molecules. Retrieved from [Link]

-

The Infrared Spectra of Substituted 1, 3, 5, Triazines. (n.d.). Ohio State University Knowledge Bank. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Supporting Information: A new triazine based π-conjugated mesoporous 2D covalent organic framework. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2019). Egyptian Journal of Chemistry. Retrieved from [Link]

-

Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Retrieved from [Link]

-

Structural characterization of triazines. (n.d.). TDX. Retrieved from [Link]

-

Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. (2015). Russian Journal of Organic Chemistry, 51(1), 126-129. Retrieved from [Link]

-

Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. (2000). Chemistry of Heterocyclic Compounds, 36(8), 957-963. Retrieved from [Link]

-

A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2022). Organic & Biomolecular Chemistry, 20(29), 5783-5787. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]

-

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. (n.d.). Tesi di dottorato. Retrieved from [Link]

-

(5-hydrazino-3-phenyl-1,2,4-triazin-6-yl)amine. (n.d.). SpectraBase. Retrieved from [Link]

-

3-Methylsulfanyl-5-phenyl-1,2,4-triazine. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Saudi Pharmaceutical Journal, 25(4), 507-514. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Tautomeric Forms of 5-Phenyl-1,2,4-triazin-3-amine in Crystal Structure: An In-depth Technical Guide

Foreword

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's solid-state structure is paramount. Tautomerism, the dynamic equilibrium between structural isomers, plays a pivotal role in the physicochemical properties, biological activity, and ultimately, the therapeutic efficacy of pharmaceutical compounds. This guide provides an in-depth technical exploration of the tautomeric forms of 5-Phenyl-1,2,4-triazin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. While a definitive crystal structure of this specific molecule is not publicly available, this document synthesizes crystallographic data from closely related analogs, computational studies, and spectroscopic evidence to present a robust model of its behavior in the solid state.

The Significance of Tautomerism in Drug Design

Tautomerism in heterocyclic amines, such as 5-Phenyl-1,2,4-triazin-3-amine, is not merely a chemical curiosity; it is a critical determinant of molecular recognition. The position of a proton can dramatically alter a molecule's hydrogen bonding capabilities, its shape, and its electronic distribution. These factors govern how a ligand interacts with its biological target, such as a protein receptor or an enzyme's active site. An understanding of the predominant tautomeric form in the solid state provides a foundational snapshot of the molecule's most stable conformation, guiding further drug design and development efforts.

Potential Tautomeric Forms of 5-Phenyl-1,2,4-triazin-3-amine

5-Phenyl-1,2,4-triazin-3-amine can theoretically exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is between the amino and imino forms, with the proton residing on either the exocyclic nitrogen or one of the ring nitrogens. The three most plausible tautomers are:

-

Amino tautomer (A): 5-Phenyl-1,2,4-triazin-3-amine. This is generally considered the most stable form for primary amino-1,2,4-triazines.

-

Imino tautomer (B): 3-Imino-5-phenyl-2,3-dihydro-1,2,4-triazine. The proton has migrated to the N2 position of the triazine ring.

-

Imino tautomer (C): 3-Imino-5-phenyl-3,4-dihydro-1,2,4-triazine. The proton has migrated to the N4 position of the triazine ring.

Caption: Plausible tautomeric forms of 5-Phenyl-1,2,4-triazin-3-amine.

Computational studies on the parent compound, 3-amino-1,2,4-triazine, and related derivatives consistently indicate that the amino tautomer is the most stable form in the gas phase and in solution. This stability is attributed to the preservation of the aromaticity of the triazine ring.

Insights from Crystal Structures of Analogous Compounds

Direct experimental evidence from the crystal structure of 5-Phenyl-1,2,4-triazin-3-amine is not available in the refereed literature. However, analysis of closely related structures provides compelling insights into the expected tautomeric form, molecular geometry, and intermolecular interactions.

Case Study: 3-Amino-1,2,4-triazine

The crystal structure of the parent compound, 3-amino-1,2,4-triazine, reveals that it exists exclusively in the amino tautomeric form in the solid state. The key structural features are:

-

Planarity: The 1,2,4-triazine ring is nearly planar.

-

Bond Lengths: The C-NH2 bond length is indicative of a single bond with some double bond character due to resonance of the amino group's lone pair with the triazine ring.

-

Hydrogen Bonding: The molecules are linked by intermolecular N-H···N hydrogen bonds, forming a stable, networked structure.

Case Study: 3-Phenyl-1H-1,2,4-triazol-5-amine

A fascinating and highly relevant case is the crystal structure of 3-Phenyl-1H-1,2,4-triazol-5-amine, which was found to crystallize with two tautomers in the asymmetric unit: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine.[1][2] This demonstrates that in the solid state, subtle differences in packing forces and hydrogen bonding can lead to the co-existence of tautomers. In the 3-phenyl-1,2,4-triazol-5-amine tautomer, there is significant π-electron delocalization from the amino group into the triazole nucleus.[1][2]

Case Study: 3-Methylsulfanyl-5-phenyl-1,2,4-triazine

The crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine provides valuable information on the geometry of the 5-phenyl-1,2,4-triazine core.[3] In this structure, the dihedral angle between the triazine and phenyl rings is 11.77 (7)°.[3] The crystal packing is stabilized by π–π stacking interactions.[3]

Predicted Crystal Structure and Hydrogen Bonding of 5-Phenyl-1,2,4-triazin-3-amine

Based on the evidence from analogous compounds and theoretical considerations, it is highly probable that 5-Phenyl-1,2,4-triazin-3-amine crystallizes in the amino tautomeric form.

Molecular Geometry

The molecule is expected to be largely planar, with a relatively small dihedral angle between the phenyl and triazine rings, similar to that observed in 3-methylsulfanyl-5-phenyl-1,2,4-triazine.[3] The exocyclic amino group is likely to be coplanar with the triazine ring to maximize resonance stabilization.

Hydrogen Bonding Network

The primary amino group and the nitrogen atoms of the triazine ring are excellent hydrogen bond donors and acceptors, respectively. In the crystal lattice, a robust network of intermolecular N-H···N hydrogen bonds is anticipated. A common and stabilizing motif would be the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds. These dimers can then be further interconnected to form extended chains or sheets.

Caption: Predicted dimeric hydrogen bonding motif in the crystal structure.

Spectroscopic and Computational Corroboration

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the amino protons would typically appear as a broad singlet. The chemical shift of this signal can be indicative of its involvement in hydrogen bonding.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amino group in the region of 3300-3500 cm⁻¹. The absence of a strong C=N stretching band for an imino group would further support the amino tautomer.

Computational Chemistry

Experimental Protocols

Synthesis of 5-Phenyl-1,2,4-triazin-3-amine

A common synthetic route involves the cyclocondensation of an α-dicarbonyl compound with an aminoguanidine derivative.

Step-by-step methodology:

-

Reactant Preparation: Dissolve phenylglyoxal (1 equivalent) and aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Reaction: Add a base, such as sodium acetate, to the mixture to neutralize the hydrochloride and liberate the free aminoguanidine.

-

Cyclization: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 5-Phenyl-1,2,4-triazin-3-amine.

Single Crystal Growth

Growing X-ray quality single crystals is often a matter of trial and error.

Step-by-step methodology:

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or a mixture of solvents at an elevated temperature. Good solvent choices often include ethanol, methanol, acetonitrile, or ethyl acetate.

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the container with a perforated film.

-

Vapor Diffusion: Place a small vial containing the saturated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Cooling: Slowly cool a saturated solution from a high temperature to a lower temperature.

Data Presentation

While specific crystallographic data for 5-Phenyl-1,2,4-triazin-3-amine is not available, the following table presents representative data for the closely related compound, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, to provide an indication of the expected parameters.[3]

Table 1: Representative Crystallographic Data for a 5-Phenyl-1,2,4-triazine Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃S |

| Formula Weight | 203.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7513 (3) |

| b (Å) | 12.9191 (5) |

| c (Å) | 9.8262 (3) |

| β (°) | 94.584 (2) |

| Volume (ų) | 980.85 (6) |

| Z | 4 |

Conclusion

In the absence of a definitive single-crystal X-ray structure for 5-Phenyl-1,2,4-triazin-3-amine, a comprehensive analysis of analogous compounds, supported by theoretical and spectroscopic principles, strongly suggests that the amino tautomer is the predominant form in the solid state. The crystal packing is expected to be dominated by a network of intermolecular N-H···N hydrogen bonds, likely forming dimeric motifs that extend into a stable crystalline lattice. This understanding of the inherent tautomeric preference and intermolecular interactions is crucial for the rational design of novel therapeutics based on this promising heterocyclic scaffold. Further experimental work to obtain single crystals of 5-Phenyl-1,2,4-triazin-3-amine would be invaluable to definitively confirm these well-supported predictions.

References

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. Available at: [Link]

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Crystallographic Communications, 65(1), o126. Available at: [Link]

-

El-Gazzar, A. B. A., Gaafar, A. M., & El-Henawy, A. A. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(7), o720. Available at: [Link]

-

Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. Available at: [Link]

Sources

- 1. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Annular Tautomerism in 3(5)-Phenyl-1,2,4-triazol-5(3)-amine: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities and its role as a versatile pharmacophore.[1][2][3] A nuanced understanding of its fundamental chemical properties is therefore critical for rational drug design. This technical guide provides an in-depth exploration of the annular tautomerism exhibited by 3(5)-phenyl-1,2,4-triazol-5(3)-amine. We will dissect the structural nuances of the co-existing tautomeric forms, supported by crystallographic evidence, and delineate the spectroscopic and computational methodologies essential for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the complexities of triazole tautomerism in their therapeutic design endeavors.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is susceptible to prototropic tautomerism, a phenomenon that has profound implications for its chemical reactivity and its interactions with biological targets.[1][2] Annular tautomerism, specifically, involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to the co-existence of two or more structural isomers in equilibrium. For asymmetrically substituted 1,2,4-triazoles, such as the title compound, this equilibrium can significantly influence key molecular properties including dipole moment, hydrogen bonding capacity, and overall molecular geometry, all of which are pivotal in drug-receptor binding. A comprehensive grasp of the predominant tautomeric forms and the factors governing their equilibrium is thus indispensable for effective drug design and development.

The Tautomeric Landscape of 3(5)-Phenyl-1,2,4-triazol-5(3)-amine

Due to the nature of the 1,2,4-triazole ring, 3(5)-phenyl-1,2,4-triazol-5(3)-amine can theoretically exist in three potential tautomeric forms.[4] These are the 3-phenyl-1,2,4-triazol-5-amine, 5-phenyl-1,2,4-triazol-3-amine, and 5-phenyl-4H-1,2,4-triazol-3-amine tautomers. The equilibrium between these forms is a dynamic process influenced by factors such as the electronic properties of the substituents, the solvent environment, and the solid-state packing forces.

Caption: Potential annular tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine.

Crystallographic Evidence: A Definitive Snapshot

A seminal X-ray crystallographic study provided unequivocal evidence for the co-existence of two tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine in the solid state.[4][5] The crystal structure revealed that both 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine crystallize together in a 1:1 ratio.[4][5] This was a significant finding, as it was the first documented instance of a 3,5-disubstituted tautomerizable 1,2,4-triazole crystallizing with an electron-donating group at the 3-position.[4]

The geometric parameters of these two tautomers exhibit noteworthy differences, as summarized in the table below.

| Parameter | 3-phenyl-1,2,4-triazol-5-amine | 5-phenyl-1,2,4-triazol-3-amine | Reference |

| Dihedral Angle (Phenyl-Triazole) | 2.3 (2)° | 30.8 (2)° | [4][5] |

| C(amino)-N(amino) Bond Length | 1.337 (3) Å | 1.372 (3) Å | [4] |

| Amino Group Geometry | Almost planar | Pyramidal | [4] |

The planarity of the 3-phenyl-1,2,4-triazol-5-amine tautomer suggests a more extensive π-electron delocalization between the phenyl ring, the triazole nucleus, and the amino group.[4][5] In contrast, the larger dihedral angle in the 5-phenyl-1,2,4-triazol-3-amine tautomer indicates a disruption of this conjugation.[4][5] This is further corroborated by the longer C-N bond of the amino group and its pyramidal geometry in the latter tautomer.[4]

Methodologies for Tautomeric Analysis

While X-ray crystallography provides a definitive picture in the solid state, the tautomeric equilibrium in solution, which is more relevant to biological systems, requires other analytical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[6] In principle, distinct sets of signals for each tautomer can be observed if the rate of interconversion is slow on the NMR timescale. However, for many 1,2,4-triazoles, this interconversion is rapid, leading to averaged signals.[3] In such cases, techniques like variable temperature NMR can be employed to slow down the exchange and potentially resolve the individual tautomers. For 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the triazole ring carbons appeared as two broad signals in the 13C NMR spectra, confirming their involvement in tautomerism, though the individual forms could not be distinguished due to rapid conversion.[3]

Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide complementary information. The vibrational frequencies of N-H, C=N, and C-N bonds are sensitive to the tautomeric form. Similarly, the electronic transitions observed in UV-Vis spectroscopy can differ between tautomers due to variations in their conjugated systems. Theoretical calculations are often used in conjunction with experimental spectra to assign the observed bands to specific tautomeric forms.[1][2]

Computational Modeling: A Predictive Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in both the gas phase and in solution.[7][8][9] These calculations can provide insights into the geometric parameters, electronic properties, and energetic differences between the tautomers.

Commonly employed computational workflows involve:

-

Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.

-

Energy Calculation: The relative energies of the optimized structures are calculated to determine their thermodynamic stabilities.

-

Solvent Effects: Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the influence of the solvent on the tautomeric equilibrium.[9]

-

Spectra Simulation: Theoretical NMR, IR, and UV-Vis spectra can be simulated for each tautomer and compared with experimental data to aid in structural assignment.[1][2]

Caption: Integrated workflow for the study of annular tautomerism.

Implications for Drug Design and Development

The existence of multiple tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine has several important implications for drug development:

-

Receptor Binding: Different tautomers will present distinct hydrogen bond donor/acceptor patterns and surface electrostatics, potentially leading to different binding modes and affinities for a biological target.

-

Physicochemical Properties: The tautomeric equilibrium can influence properties such as solubility, lipophilicity, and pKa, which in turn affect the pharmacokinetic profile of a drug candidate.

-

Synthetic Strategy: The reactivity of the triazole ring can vary between tautomers, which may need to be considered in the design of synthetic routes for derivatization. For example, acylation reactions can be complicated by the presence of multiple nucleophilic nitrogen atoms across the different tautomers.[10][11]

Conclusion

The annular tautomerism of 3(5)-phenyl-1,2,4-triazol-5(3)-amine is a fascinating and instructive example of the structural dynamism inherent in many heterocyclic systems. The co-crystallization of the 3-phenyl-5-amino and 5-phenyl-3-amino tautomers provides a solid empirical foundation, while a combination of advanced spectroscopic and computational methods is essential for a complete understanding of its behavior in the biologically more relevant solution phase. For medicinal chemists and drug developers, a thorough appreciation of this phenomenon is not merely an academic exercise but a practical necessity for the rational design of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

References

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

-

López-Cara, L. S., Caracena, A. B., & de Paz, J. L. G. (2005). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 109(20), 4698–4707. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25687-25697. [Link]

-

Stark, S., Streith, L., Zarganes-Tzitzikas, T., Scheel, A., Kurz, M., Dobler, D., ... & Steinmetzer, T. (2022). Amide-functionalized 1, 2, 4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science, 6(1), 63-78. [Link]

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., & Chui, W. K. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]

-

Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]

-

Cioslowski, J., & Surján, P. R. (1992). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry, 96(14), 5846-5850. [Link]

-

Titi, A., Al-Hourani, B. J., Al-Masoudi, N. A., & Al-Majedy, Y. K. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1, 2, 4-Triazolo [4', 3': 2, 3] pyridazino [4, 5-b] indole and Its Precursor. Molecules, 26(16), 4909. [Link]

-

Stark, S., Streith, L., Zarganes-Tzitzikas, T., Scheel, A., Kurz, M., Dobler, D., ... & Steinmetzer, T. (2022). Amide-functionalized 1, 2, 4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science, 6(1), 63-78. [Link]

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

-

Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1 H-1, 2, 4-triazol-3-yl) propanamides and their tautomerism. RSC advances, 8(45), 25687-25697. [Link]

-

Singh, S., & Kumar, V. (2021). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Journal of Molecular Structure, 1225, 129108. [Link]

-

Sravya, G., & Sarangapani, M. (2022). Synthesis and Spectral Characterization of 1, 2, 4-triazole derivatives. Journal of Pharmaceutical Negative Results, 45-49. [Link]

-

Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. University of North Texas. [Link]

-

Öğretir, C., & Sidir, Y. G. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry, 34(6), 977-990. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139075773, 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). [Link]

-

Öğretir, C., & Sidir, Y. G. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry, 34(6), 977-990. [Link]

-

Ravindranathan, S. (2012). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (Doctoral dissertation, National Chemical Laboratory). [Link]

-

Bachay, I. A., Mir, J. M., & Al-Ghamdi, K. M. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 34(2), 1-10. [Link]

-

Al-Ghamdi, K. M., Al-Otaibi, A. M., & Al-Zahrani, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 269-276. [Link]

-

Nasri, S., Bayat, M., & Kochia, K. (2023). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Molecules, 28(20), 7088. [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 4. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 9. "Quantum chemical studies on tautomerism and basicity behavior of some " by CEMİL ÖĞRETİR, YADİGAR GÜLSEVEN SIDIR et al. [journals.tubitak.gov.tr]

- 10. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Biological Activity of 5-Phenyl-1,2,4-triazin-3-amine Derivatives

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through versatile and strategic modifications, can interact with a wide array of biological targets. The 5-Phenyl-1,2,4-triazin-3-amine core is a quintessential example of such a scaffold. Its unique arrangement of nitrogen atoms within the triazine ring, coupled with the steric and electronic influence of the phenyl and amine substituents, provides a rich canvas for the design of novel therapeutic agents. This guide delves into the diverse biological activities exhibited by derivatives of this potent chemical entity, offering a technical exploration for researchers, scientists, and drug development professionals. We will journey through its anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing robust, field-proven experimental protocols to empower further discovery.

The 1,2,4-Triazine Core: A Hub of Pharmacological Potential

Nitrogen-containing heterocycles are cornerstones of drug discovery, and 1,2,4-triazine derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities.[1] The structural versatility of the 1,2,4-triazine ring system allows for the generation of diverse chemical libraries with a wide range of therapeutic applications.[1][2] The presence of the 5-phenyl group introduces a critical aromatic interaction domain, often pivotal for binding to target proteins, while the 3-amino group provides a key hydrogen-bonding moiety and a reactive handle for further chemical elaboration.

Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of the 5-Phenyl-1,2,4-triazin-3-amine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanisms underpinning this activity are often multifaceted, involving the inhibition of key cellular processes that drive tumor growth and survival.[3][6]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer action of these derivatives is not monolithic; rather, it involves the modulation of several critical signaling pathways and enzymes essential for cancer cell proliferation and survival.[3][7]

-

Enzyme Inhibition: A primary mode of action for many 1,2,4-triazine derivatives is the inhibition of enzymes that are overactive in cancer cells.[8][9] This can include:

-

Kinase Inhibition: Many triazine compounds have been developed as kinase inhibitors, which are crucial in cancer therapy.[5] For example, they can target kinases involved in signal transduction pathways that regulate cell growth, proliferation, and survival.

-

Topoisomerase Inhibition: Some derivatives have been identified as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.

-

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Several 5-Phenyl-1,2,4-triazin-3-amine derivatives have been shown to trigger apoptotic pathways in cancer cells.[3][10] This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various checkpoints, preventing them from dividing and expanding.

The following diagram illustrates a generalized workflow for the initial screening of novel 5-Phenyl-1,2,4-triazin-3-amine derivatives for anticancer activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reliable and reproducible results. [11][12]The disk diffusion and broth microdilution methods are commonly employed. [13][14] 3.2.1. Kirby-Bauer Disk Diffusion Method (Qualitative)

This method provides a qualitative assessment of antimicrobial activity. [11] Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile paper disks (6 mm diameter)

-

5-Phenyl-1,2,4-triazin-3-amine derivatives

-

Standard antibiotic disks (positive control)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

3.2.2. Broth Microdilution Method (Quantitative)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [14][15] Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB) or other suitable broth

-

Bacterial or fungal inoculum

-

5-Phenyl-1,2,4-triazin-3-amine derivatives

-

Standard antimicrobial agent

-

Resazurin or other viability indicator (optional)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring absorbance.

Data Presentation: Antimicrobial Activity of Selected Derivatives

| Compound ID | Test Organism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Derivative D | S. aureus | Disk Diffusion | 18 | - | [16] |

| Derivative D | S. aureus | Broth Microdilution | - | 16 | [1] |

| Derivative E | E. coli | Disk Diffusion | 12 | - | [16] |

| Derivative E | E. coli | Broth Microdilution | - | 64 | [1] |

| Gentamicin | S. aureus | Disk Diffusion | 25 | - | [2] |

| Gentamicin | S. aureus | Broth Microdilution | - | 2 | [2] |

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Certain 1,2,4-triazine derivatives have demonstrated promising anti-inflammatory properties. [17][18][19]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate key inflammatory pathways, such as:

-

Inhibition of Pro-inflammatory Enzymes: Derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, key mediators of inflammation. [20]* Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes. [20][21] The following diagram depicts a simplified representation of the AGE-RAGE-NF-κB signaling pathway, a target for some anti-inflammatory 1,2,4-triazine derivatives. [20][21]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the compounds can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

5-Phenyl-1,2,4-triazin-3-amine derivatives

-

Griess Reagent for nitric oxide (NO) determination

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

-

-

Incubation:

-

Incubate the plate for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Cytokine Production: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

-

Conclusion: A Scaffold of Enduring Promise

The 5-Phenyl-1,2,4-triazin-3-amine scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics to address significant unmet medical needs. The continued exploration of the structure-activity relationships within this chemical class, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs. This guide provides a foundational framework for researchers to build upon, offering both the theoretical underpinnings and the practical methodologies to advance this exciting field of medicinal chemistry.

References

- National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- PubMed. (n.d.).

- MDPI. (n.d.).

- Oriental Journal of Chemistry. (2008).

- ResearchGate. (n.d.). The different methods for in vitro antimicrobial susceptibility testing....

- PubMed. (1980).

- CLYTE Technologies. (2025).

- PubMed. (n.d.).

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- National Institutes of Health. (n.d.).

- PubMed. (2017).

- Abcam. (n.d.). MTT assay protocol.

- Biobide. (n.d.).

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- MSD Manual Professional Edition. (n.d.). Susceptibility Testing.

- MDPI. (2023).

- PubMed Central. (n.d.). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking.

- IRIS. (n.d.).

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- PubMed. (n.d.).

- MDPI. (2021).

- Taylor & Francis Online. (n.d.).

- BellBrook Labs. (2025).

- International Journal of Pharma Sciences and Research. (n.d.).

- YouTube. (2023). functional in vitro assays for drug discovery.

- PubMed. (2024).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.

- Journal of Medicinal and Chemical Sciences. (n.d.).

- Benchchem. (2025).

- National Institutes of Health. (n.d.).

- MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity.

- Benchchem. (2025). Application Notes and Protocols: 5-Phenyl-1,2,4-triazine in Medicinal Chemistry.

- MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds.

- MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.

Sources

- 1. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. researchgate.net [researchgate.net]

- 14. apec.org [apec.org]

- 15. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iris.unibs.it [iris.unibs.it]

A Technical Guide to the Physicochemical Properties and Characterization of 5-Phenyl-1,2,4-triazin-3-amine

Abstract: This document provides a comprehensive technical overview of 5-phenyl-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 1,2,4-triazine core is a recognized scaffold in the design of targeted therapeutic agents, particularly in oncology.[1][2] Notably, derivatives of the 5-phenyl-1,2,4-triazine scaffold have shown promise as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Despite its importance, detailed experimental data for the parent compound, 5-phenyl-1,2,4-triazin-3-amine, remains scarce in publicly accessible literature.[4] This guide synthesizes available information on related structures with theoretical predictions and established analytical principles to provide researchers with a foundational understanding of its synthesis, physicochemical properties, and a practical framework for its characterization and application in drug discovery workflows.

Introduction to the 5-Phenyl-1,2,4-triazin-3-amine Scaffold

The 1,2,4-Triazine Core in Medicinal Chemistry

The 1,2,4-triazine ring system is a privileged scaffold in pharmaceutical sciences due to its versatile chemical reactivity and its ability to engage in various biological interactions. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and antihypertensive properties.[1][2] The nitrogen-rich core allows for multiple points of substitution, enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic drug that functions as a sodium channel blocker, underscoring the therapeutic success of this chemical class.[5]

Structural Overview of 5-Phenyl-1,2,4-triazin-3-amine

5-Phenyl-1,2,4-triazin-3-amine (Chemical Formula: C₉H₈N₄) is a specific derivative that combines the 1,2,4-triazine core with a phenyl group at the C5 position and an amine group at the C3 position.[6] This unique arrangement presents key pharmacophoric features: the phenyl ring can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the amino group can act as a crucial hydrogen bond donor and acceptor. These features make it an attractive starting point for developing targeted inhibitors, particularly for enzymes like protein kinases.[3]

Synthesis and Purification Strategy

Rationale for Proposed Synthetic Route

Proposed Experimental Protocol: Synthesis via Phenylglyoxal and Aminoguanidine

Causality: This reaction leverages the nucleophilicity of the terminal nitrogen in aminoguanidine to attack one of the carbonyl groups of phenylglyoxal. A subsequent series of intramolecular condensation and dehydration steps results in the formation of the stable, aromatic 1,2,4-triazine ring. The use of a mild base is critical to deprotonate the aminoguanidine hydrochloride salt, liberating the reactive free base.

-

Reagent Preparation: Dissolve aminoguanidine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a 1:1 mixture of ethanol and water. Stir at room temperature for 20 minutes to facilitate salt exchange and generate the free aminoguanidine base.

-

Initial Condensation: Add a solution of phenylglyoxal monohydrate (1.0 equivalent) in ethanol dropwise to the aminoguanidine solution at room temperature.

-

Cyclization and Dehydration: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 10% methanol in dichloromethane.

-

Workup and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add cold deionized water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The primary purification method of choice is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified 5-phenyl-1,2,4-triazin-3-amine.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the proposed synthesis and purification process.

Caption: Workflow for the synthesis and purification of 5-phenyl-1,2,4-triazin-3-amine.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound. Predictions are based on the analysis of structurally similar molecules and established chemical principles.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₉H₈N₄ | [6] |

| Molecular Weight | 172.19 g/mol | Calculated from formula |

| Appearance | Predicted: Yellow to brown crystalline solid | Based on related triazine compounds |

| Solubility | Predicted: Slightly soluble in DMSO, Methanol; Insoluble in water | Extrapolated from similar heterocyclic amines.[7] The aromatic rings reduce aqueous solubility, while the polar amine and triazine groups allow for some solubility in polar organic solvents. |

| Melting Point (MP) | Predicted: >180 °C | The parent 3-amino-1,2,4-triazine melts at 174-177 °C. The addition of a phenyl group increases molecular weight and intermolecular forces (π-stacking), which is expected to significantly raise the melting point. |

| pKa (Conjugate Acid) | Predicted: 3.0 - 5.0 | The amino group is the primary basic center. Its basicity is reduced by the electron-withdrawing nature of the triazine ring. This value is an estimate based on pKa values of other amino-substituted nitrogen heterocycles.[8][9] |

Spectroscopic and Structural Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following sections detail the expected results from standard analytical methods.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Characteristic of a primary amine (-NH₂).[10][11] |

| 3100 - 3000 | Weak | Aromatic C-H Stretch | Phenyl ring C-H vibrations. |

| 1650 - 1620 | Strong | N-H Scissoring (Bend) | Deformation vibration of the primary amine.[10] |

| 1580 - 1520 | Strong | C=N and C=C Ring Stretching | Vibrations from both the triazine and phenyl rings.[12] |

| ~815 | Medium | Triazine Ring Vibration | A characteristic out-of-plane bending vibration for the triazine ring has been noted in related structures.[12] |

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR provides detailed information about the carbon-hydrogen framework. (Predicted for DMSO-d₆ solvent).

¹H-NMR:

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Proton Assignment | Rationale |

|---|---|---|---|

| 9.0 - 9.2 | Singlet (s) | H6 (Triazine) | The proton on the triazine ring is highly deshielded by the adjacent nitrogen atoms. |

| 8.2 - 8.4 | Doublet (d) or Multiplet (m) | H2', H6' (Phenyl) | Ortho protons on the phenyl ring, deshielded by proximity to the triazine ring. |

| 7.5 - 7.7 | Multiplet (m) | H3', H4', H5' (Phenyl) | Meta and para protons of the phenyl ring. |

| 6.5 - 7.0 | Broad Singlet (br s) | -NH₂ | Amine protons are exchangeable and often appear as a broad signal.[11] |

¹³C-NMR:

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| 160 - 165 | C3 (C-NH₂) | Carbon attached to the amino group. |

| 155 - 160 | C5 (C-Ph) | Carbon attached to the phenyl group. |

| 140 - 145 | C6 (C-H) | Protonated carbon on the triazine ring. |

| 128 - 135 | Phenyl Carbons | Aromatic carbons of the phenyl ring. |

Predicted Mass Spectrometry (MS) Data

MS is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 172, corresponding to the molecular weight of C₉H₈N₄.

-

High-Resolution MS (HRMS): Would provide an exact mass measurement (e.g., 172.0799) to confirm the elemental composition.

-

Key Fragmentation: Common fragmentation pathways for N-heterocycles include the loss of stable small molecules. Predicted fragments include:

-

m/z 144: Loss of N₂

-

m/z 117: Loss of N₂ and HCN

-

m/z 77: Phenyl cation (C₆H₅⁺)

-

Application in Drug Discovery: Targeting VEGFR-2 in Oncology

The 5-Phenyl-1,2,4-triazine Scaffold as a Kinase Inhibitor

The 5-phenyl-1,2,4-triazine scaffold is a validated core for developing potent anticancer agents.[3] A primary mechanism of action for these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a critical regulator of angiogenesis—the formation of new blood vessels.[3] Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a key therapeutic target.

Proposed Mechanism of Action and Signaling Pathway

5-phenyl-1,2,4-triazin-3-amine derivatives are hypothesized to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-phenyl-1,2,4-triazine derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To validate the activity of 5-phenyl-1,2,4-triazin-3-amine or its derivatives against VEGFR-2, a standardized in vitro kinase assay is employed.

Causality: The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A reduction in phosphorylation, often detected via luminescence or fluorescence, indicates inhibitory activity.

Caption: Standard experimental workflow for an in vitro VEGFR-2 kinase inhibition assay.

Conclusion

5-Phenyl-1,2,4-triazin-3-amine represents a molecule of high strategic value for medicinal chemists. While a comprehensive, publicly available dataset on its properties is lacking, this guide provides a robust framework based on established chemical principles and data from analogous structures. We have outlined a plausible synthetic route, predicted its core physicochemical and spectroscopic characteristics, and contextualized its application within the scientifically validated field of VEGFR-2 inhibition for cancer therapy. The protocols and predictive data herein serve as a critical resource for researchers aiming to synthesize, characterize, and leverage this potent scaffold in future drug discovery efforts.

References

- ChemicalBook. 5-PHENYL-1H-1,2,4-TRIAZOL-3-AMINE CAS.

- National Institutes of Health. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

- BenchChem. Application Notes and Protocols: 5-Phenyl-1,2,4-triazine in Medicinal Chemistry.

- Chair of Analytical Chemistry. pKa values bases.

- BenchChem.

- MDPI.

- Knowledge Bank. THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES.

- University of Arizona. IR: amines.

- The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a.

- PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.

- PubChem. 5-phenyl-1,2,4-triazin-3-amine.

- ResearchGate. (PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

- ResearchGate.

- Semantic Scholar.

- Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.

- TDX.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- Wikipedia. Lamotrigine.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- Sigma-Aldrich. 3-Amino-1,2,4-triazine 97.

Sources

- 1. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lamotrigine - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 5-phenyl-1,2,4-triazin-3-amine (C9H8N4) [pubchemlite.lcsb.uni.lu]

- 7. 5-PHENYL-1H-1,2,4-TRIAZOL-3-AMINE CAS#: 4922-98-9 [m.chemicalbook.com]

- 8. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DSpace [kb.osu.edu]

A Technical Guide to the Multifaceted Mechanisms of Action of 1,2,4-Triazine Compounds in Oncology

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] In oncology, derivatives of 1,2,4-triazine have emerged as a promising class of therapeutic agents, demonstrating potent antiproliferative and antitumor effects across a wide range of cancer cell lines and preclinical models.[2] Many of these compounds inhibit the growth of human cancer cells by inducing apoptosis.[3] This technical guide provides an in-depth exploration of the core mechanisms through which 1,2,4-triazine compounds exert their anticancer effects. Moving beyond a simple catalogue of activities, we will dissect the molecular pathways, key protein targets, and cellular consequences of 1,2,4-triazine treatment, grounding the discussion in validated experimental evidence. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics, offering both foundational knowledge and practical, field-proven experimental protocols.

Part 1: The 1,2,4-Triazine Scaffold: A Privileged Structure in Cancer Drug Discovery